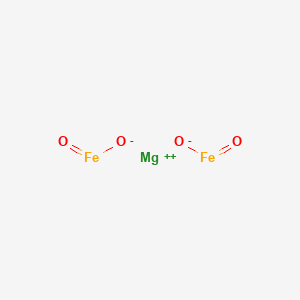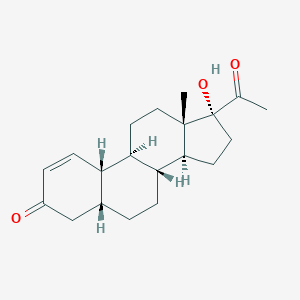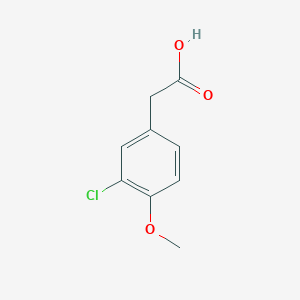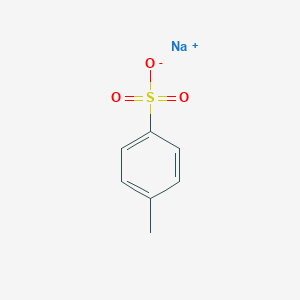
2-Imidazolidinethione, 1,3-diméthyl-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3-dimethyl-2-imidazolidinethione derivatives has been explored through various chemical reactions. For instance, the synthesis of specific derivatives can involve the reaction of carbon disulfide with 1,3-dimethyl-4-cyano-5-aminoimidazolidine-2-thione, which in turn is produced by reacting trimethylsilyl cyanide with methyl isothiocyanate followed by methanolysis (Ojima & Inaba, 1979). Another approach involves boiling certain cyclic homologs with P2S5 to synthesize derivatives with detailed molecular structures determined by X-ray structure analysis (Ivanov et al., 1993).
Molecular Structure Analysis
The molecular structure of 1,3-dimethyl-2-imidazolidinethione derivatives can vary significantly, with some studies detailing the synthesis and structural analysis using methods like PMR spectroscopy and MM2 program calculations. The structures often exhibit interesting conformations, such as the boat conformation found in certain derivatives, showcasing the complexity and versatility of these compounds (É. I. Ivanov et al., 1993).
Applications De Recherche Scientifique
Électrodéposition de métaux
Le DMI est reconnu pour sa faible toxicité et son point d'ébullition élevé, ce qui en fait un excellent solvant pour l'électrodéposition de métaux et de leurs alliages. Il s'est avéré avoir une bonne compatibilité chimique avec le magnésium métallique, ce qui est crucial pour la production de magnésium par électrodéposition à température ambiante. L'électrolyte DMI/Mg(TFSI)2 présente une bonne conductivité et une faible surtension pour le dépôt de Mg .
Applications dans les batteries
En raison de sa haute constante diélectrique et de sa faible viscosité, le DMI sert de solvant d'électrolyte idéal dans les applications de batteries. Il a été utilisé dans des batteries Li-O2 haute performance avec des anodes Li prétraitées, améliorant les performances globales de la batterie .
Synthèse de produits chimiques industriels
Le DMI est un précurseur clé dans la synthèse de divers produits chimiques industriels. Sa forte nature polaire et sa stabilité thermique le rendent adapté aux réactions qui nécessitent un environnement de solvant stable et non protique .
Synthèse pharmaceutique
Le composé joue un rôle important dans la synthèse pharmaceutique. Ses dérivés sont utilisés pour créer des composés bioactifs, qui sont essentiels au développement de nouveaux médicaments et traitements .
Fabrication de polymères
Les propriétés du DMI en font un solvant précieux dans la fabrication de polymères. Sa capacité à dissoudre une large gamme de substances permet la création de structures de polymères diverses .
Détergents et colorants
Dans la production de détergents et de colorants, le DMI est utilisé pour ses propriétés de solvant, qui facilitent le traitement et la formulation de ces produits .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that the compound forms a variety of metal complexes , suggesting that it may interact with metal ions or metal-containing proteins in the body.
Mode of Action
It is a cyclic unsaturated thiourea with a short C=S bond length of 169 pm . This structural feature might play a role in its interaction with its targets.
Propriétés
IUPAC Name |
1,3-dimethylimidazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-6-3-4-7(2)5(6)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHIXFCITOCVKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158825 | |
| Record name | 2-Imidazolidinethione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13461-16-0 | |
| Record name | 1,3-Dimethyl-2-imidazolidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13461-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Imidazolidinethione, 1,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013461160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imidazolidinethione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




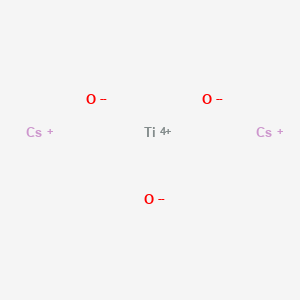

![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)
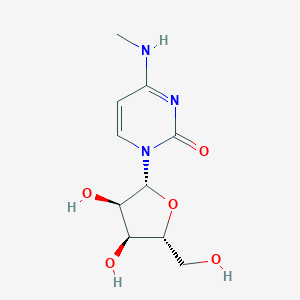
![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)
